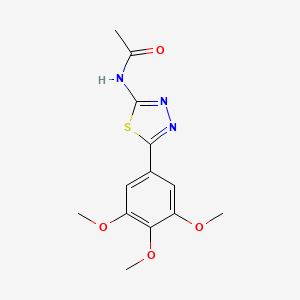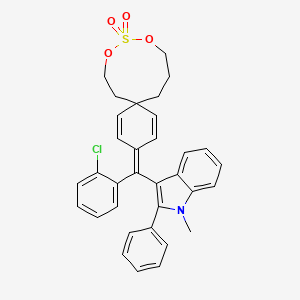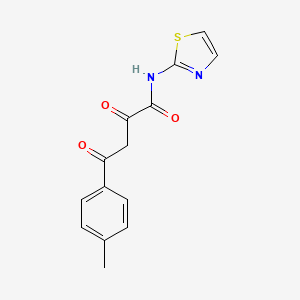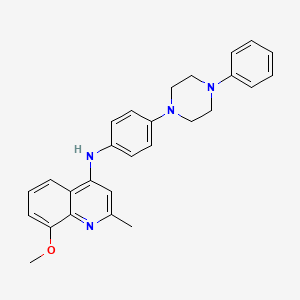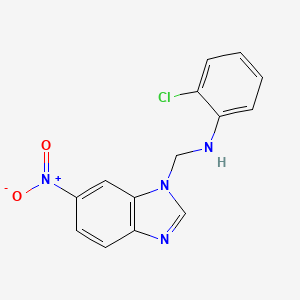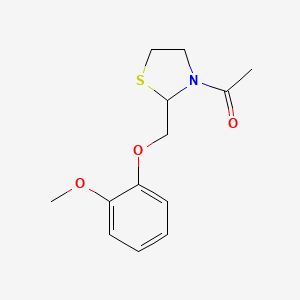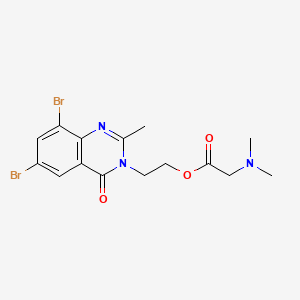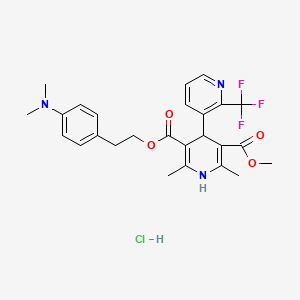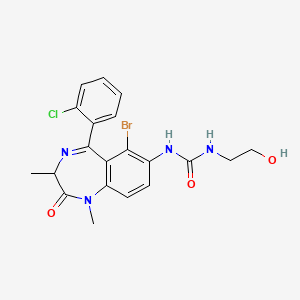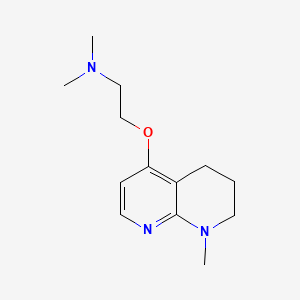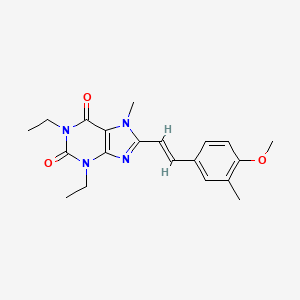
1,1'-(1,2-Ethanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(1,2-Ethanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) is a complex organic compound with a unique structure that includes pyrrolidinedione and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,2-Ethanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds and pyrrolidinedione derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,2-Ethanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the phenyl rings.
Scientific Research Applications
1,1’-(1,2-Ethanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1’-(1,2-Ethanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(1,2-Ethanediyl)bis(3-(4-methoxyphenyl)-2,5-pyrrolidinedione)
- 1,1’-(1,2-Ethanediyl)bis(3-(4-ethoxyphenyl)-2,5-pyrrolidinedione)
Uniqueness
1,1’-(1,2-Ethanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) is unique due to the presence of the 1-methylethoxy group, which imparts specific chemical and physical properties. This structural feature may influence the compound’s reactivity, solubility, and biological activity, distinguishing it from similar compounds.
Properties
CAS No. |
115906-24-6 |
|---|---|
Molecular Formula |
C28H32N2O6 |
Molecular Weight |
492.6 g/mol |
IUPAC Name |
1-[2-[2,5-dioxo-3-(4-propan-2-yloxyphenyl)pyrrolidin-1-yl]ethyl]-3-(4-propan-2-yloxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C28H32N2O6/c1-17(2)35-21-9-5-19(6-10-21)23-15-25(31)29(27(23)33)13-14-30-26(32)16-24(28(30)34)20-7-11-22(12-8-20)36-18(3)4/h5-12,17-18,23-24H,13-16H2,1-4H3 |
InChI Key |
PLNKYRJDDSQFIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2CC(=O)N(C2=O)CCN3C(=O)CC(C3=O)C4=CC=C(C=C4)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



